2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile
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Overview
Description
2-(4-Chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-1,1-dicarbonitrile is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
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Scientific Research Applications
Chlorophenols in Municipal Solid Waste Incineration
Chlorophenols (CP) are important chemicals and intermediates, with a significant role as precursors of dioxins in chemical and thermal processes like Municipal Solid Waste Incineration (MSWI). The study reviews concentrations of CP, other potential precursors, and dioxins in MSWI and Air Pollution Control Devices (APCDs), establishing a correlation between CP and CBz concentrations. The formation rates of CP are higher than other routes, predominantly forming PCDD over PCDF. The paper suggests that both homogeneous (high-temperature gas phase) and heterogeneous (surface-based catalytic) reactions contribute to the formation of PCDD/F and their precursors, proposing a unified pathway for CP in de novo synthesis and the precursor route (Peng et al., 2016).
Thermophysical Property Measurements on Mixtures
The study focuses on thermophysical property measurements in binary and ternary mixtures of ethers (including MTBE, TAME, and ETBE) with non-polar solvents. It aims to develop a set of recommended values for these mixtures, which are crucial for understanding the behavior of such compounds in various applications. The review consolidates comprehensive data on the mixtures and properties studied, aiding researchers in identifying areas where data are sufficient and where further measurements are needed (Marsh et al., 1999).
Oxygenated Fuels in Spark Ignition Engine
This review paper delves into the potential of oxygenated fuels like alcohols and ethers in providing environmentally friendly and reliable energy sources. It systematically discusses the production, environmental impacts, and potential use of these fuels as octane boosters in spark ignition (SI) engines. The paper also explores the effects of oxygenated fuels on performance and emission characteristics of SI engines, emphasizing the clean combustion and reduced emissions associated with alcohol and ether fuels (Awad et al., 2018).
Acidolysis of Lignin Model Compounds
The paper reviews the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the different mechanisms of C6-C2-type and C6-C3-type model compounds. It confirms the existence of a hydride transfer mechanism in the acidolysis of these compounds and discusses the significance of the presence of the γ-hydroxymethyl group. The review provides insights into the complex mechanisms and reaction pathways involved in lignin acidolysis, offering a detailed analysis of the processes and contributing to our understanding of lignin breakdown (Yokoyama, 2015).
Mechanism of Action
Target of Action
Similar compounds, such as spirobarbiturates, have been known to target central nervous system (cns) depressant agents, dihydroorotate dehydrogenase (dhodase), and matrix metalloproteinases (mmps) .
Mode of Action
The synthesis of similar compounds involves michael addition, halogenation, and intramolecular ring-closing (mhirc) reaction sequences .
Biochemical Pathways
Similar compounds have been known to affect various pathways related to their targets, such as cns depressant agents, dhodase, and mmps .
Result of Action
Similar compounds have shown anticonvulsant, antiepileptic, hypnotic, anti-invasive, antiangiogenic, and anticancer properties .
Action Environment
The synthesis of similar compounds has been reported to be influenced by the choice of solvent .
Properties
IUPAC Name |
1-(4-chlorophenyl)-6,6-dimethyl-4,8-dioxospiro[2.5]octane-2,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-16(2)7-13(22)18(14(23)8-16)15(17(18,9-20)10-21)11-3-5-12(19)6-4-11/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHHZYWFLHIBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2(C(C2(C#N)C#N)C3=CC=C(C=C3)Cl)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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